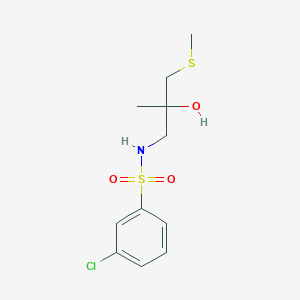

![molecular formula C20H16F3N3O2S B2779667 N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 895803-92-6](/img/structure/B2779667.png)

N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

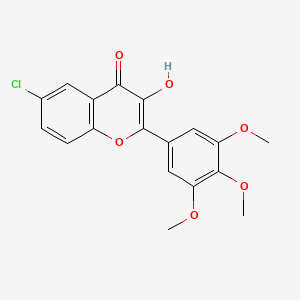

The compound “N-(2,4-difluorophenyl)-N’-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide” is a complex organic molecule. It contains several functional groups including amide, thiazole, and aromatic rings with fluorine substitutions. These groups can contribute to the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the fluorine atoms, and the formation of the amide bond. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings would contribute to its stability, while the electronegative fluorine atoms could influence its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amide group could participate in hydrolysis or condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and influence its polarity .Scientific Research Applications

Fluorination Chemistry

Fluorination plays a critical role in the development of pharmaceuticals and agrochemicals, enhancing the biological activity, stability, and membrane permeability of compounds. Research on substituted (difluoroiodo)arenes has demonstrated the potential for creating difluoro compounds, which could include derivatives similar to N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide, showcasing the importance of fluorination in synthesizing biologically active molecules (Gregorčič & Zupan, 1977).

Antipathogenic Properties

The synthesis and characterization of thiourea derivatives, including those with fluorine substituents, have shown significant antipathogenic activities, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that compounds like this compound could have potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Structural Investigation

Research on the synthesis and structural investigation of compounds through reactions involving fluorinated and heteroatom-containing reagents underlines the importance of precise chemical modifications in achieving desired physical and chemical properties. The study of N-alkenyl substituted Arduengo carbene and imidazole derivatives, for instance, offers insights into how modifications at the molecular level can impact the overall characteristics and potential applications of a compound, including those related to this compound (Tian et al., 2014).

Electrochemical and Electrochromic Properties

The introduction of different acceptor groups into polymers has been explored for its effects on electrochemical and electrochromic properties, which is relevant for applications in materials science, including sensors and display technologies. This research area may provide insights into the electronic properties of compounds like this compound and their potential uses in advanced material applications (Hu et al., 2013).

Anticancer Potential

The design and synthesis of novel compounds with potential anticancer activity is a significant area of research. Studies on thiazole derivatives, for instance, indicate the importance of structural modifications for achieving specific biological activities. This suggests that compounds structurally related to this compound could be explored for their anticancer properties, contributing to the development of new therapeutic agents (Mahmoud et al., 2021).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to act as agonists for pparα, -γ, and -δ . These are nuclear receptor proteins that function as transcription factors regulating the expression of genes .

Biochemical Pathways

Ppars are known to play a crucial role in the regulation of cellular differentiation, development, and metabolism (carbohydrate, lipid, protein), and tumorigenesis . Therefore, the compound’s interaction with PPARs could potentially affect these pathways.

Pharmacokinetics

A similar compound was found to have advantageous exposures and half-life both in animal models and in humans . This suggests that the compound could potentially have good bioavailability.

Result of Action

Given its potential interaction with ppars, it could influence cellular differentiation, development, and metabolism, and potentially have an impact on tumorigenesis .

properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O2S/c1-11-17(29-20(25-11)12-3-2-4-13(21)9-12)7-8-24-18(27)19(28)26-16-6-5-14(22)10-15(16)23/h2-6,9-10H,7-8H2,1H3,(H,24,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEPSPXYSQOKSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2779585.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2779588.png)

![Ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2779590.png)

![6-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2779592.png)

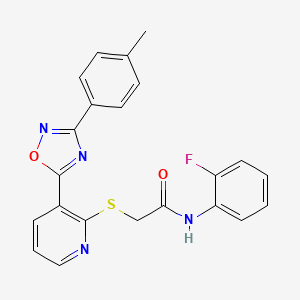

![N-[(4-fluorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2779599.png)

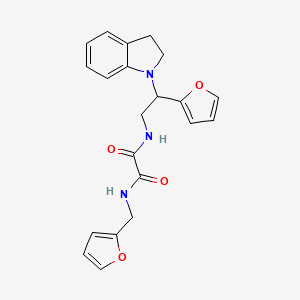

![4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]butanoic acid](/img/structure/B2779600.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2779604.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2779605.png)